Cyclohexylhydrazine dihydrochloride Cyclohexylhydrazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 24214-73-1; 30929-57-8; 936338-86-2
VCID: VC4787768
InChI: InChI=1S/C6H14N2.2ClH/c7-8-6-4-2-1-3-5-6;;/h6,8H,1-5,7H2;2*1H
SMILES: C1CCC(CC1)NN.Cl.Cl
Molecular Formula: C6H16Cl2N2
Molecular Weight: 187.11

Cyclohexylhydrazine dihydrochloride

CAS No.: 24214-73-1; 30929-57-8; 936338-86-2

Cat. No.: VC4787768

Molecular Formula: C6H16Cl2N2

Molecular Weight: 187.11

* For research use only. Not for human or veterinary use.

Cyclohexylhydrazine dihydrochloride - 24214-73-1; 30929-57-8; 936338-86-2

Specification

CAS No. 24214-73-1; 30929-57-8; 936338-86-2
Molecular Formula C6H16Cl2N2
Molecular Weight 187.11
IUPAC Name cyclohexylhydrazine;dihydrochloride
Standard InChI InChI=1S/C6H14N2.2ClH/c7-8-6-4-2-1-3-5-6;;/h6,8H,1-5,7H2;2*1H
Standard InChI Key OASMNUIVJWKRRP-UHFFFAOYSA-N
SMILES C1CCC(CC1)NN.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Cyclohexylhydrazine dihydrochloride is a cyclohexyl-substituted hydrazine salt. Its structure consists of a cyclohexyl ring attached to a hydrazine group (–NH–NH₂), with two chloride counterions. Key identifiers include:

PropertyValueSource
CAS Numbers24214-73-1; 30929-57-8; 936338-86-2
Molecular FormulaC₆H₁₆Cl₂N₂
Molecular Weight187.11 g/mol
IUPAC NameCyclohexylhydrazine dihydrochloride
SMILESC1CCC(CC1)NN.Cl.Cl

The compound’s dihydrochloride form distinguishes it from monohydrochloride variants, which have distinct CAS numbers (e.g., 24214-73-1 for monohydrochloride vs. 936338-86-2 for dihydrochloride) .

Synthesis and Reaction Pathways

Cyclohexylhydrazine dihydrochloride is synthesized via a multi-step process:

  • Formation of Cyclohexylhydrazine: Cyclohexylamine reacts with chloramine (NH₂Cl) in a controlled environment. This step yields cyclohexylhydrazine, which is then protonated with hydrochloric acid to form the dihydrochloride salt .

  • Purification: The crude product undergoes distillation and recrystallization to isolate the pure compound. For example, distillation in nitrogen removes unreacted cyclohexylamine, leaving a viscous residue that solidifies upon cooling .

Key Reaction Equation:
C6H11NH2+NH2ClC6H11NHNH2+HCl\text{C}_6\text{H}_{11}\text{NH}_2 + \text{NH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_{11}\text{NHNH}_2 + \text{HCl}
C6H11NHNH2+2HClC6H11NHNH22HCl\text{C}_6\text{H}_{11}\text{NHNH}_2 + 2\text{HCl} \rightarrow \text{C}_6\text{H}_{11}\text{NHNH}_2 \cdot 2\text{HCl}

Physical and Chemical Properties

Thermodynamic Characteristics

PropertyValueSource
Boiling Point210.9°C (at 760 mmHg)
Flash Point91.7°C
SolubilityHigh in polar solvents (e.g., water)
Storage ConditionsUnder inert gas (N₂/Ar) at 2–8°C

The compound’s thermal stability is critical for handling, as prolonged exposure to heat may degrade the salt .

Structural Confirmation

Single-crystal X-ray diffraction and NMR spectroscopy confirm the molecular structure. For instance, ¹H NMR data reveal distinct signals for cyclohexyl protons and hydrazine hydrogens, corroborating the dihydrochloride form .

HazardClassificationPrecautionary MeasuresSource
Skin ContactCauses severe burns (H314)Wear gloves; wash with soap and water
Eye DamageCauses serious irritation (H318)Use goggles; flush with water
InhalationMay cause respiratory irritationUse NIOSH-approved respirator

First Aid Recommendations:

  • Ingestion: Induce vomiting only if conscious; seek immediate medical attention .

  • Storage: Keep away from incompatible substances (e.g., strong oxidizers) and heat sources .

Applications in Organic Synthesis and Research

Role in Hydrazone Formation

Cyclohexylhydrazine dihydrochloride serves as a precursor for hydrazones, which are bioactive molecules with antimicrobial and anticancer properties. For example, reacting the compound with aldehydes or ketones yields hydrazone derivatives .

Future Research Directions

  • Bioactivity Studies: Investigating the compound’s role in synthesizing antimicrobial agents or enzyme inhibitors.

  • Stability Optimization: Exploring conditions to improve shelf life under ambient storage .

  • Green Chemistry: Developing solvent-free or low-waste synthesis pathways .

Comparative Analysis with Related Compounds

CompoundCASMolecular FormulaKey Applications
Cyclohexylhydrazine (free base)24214-73-1C₆H₁₄N₂Organic synthesis intermediates
Cyclohexylhydrazine monohydrochloride24214-73-1C₆H₁₅ClN₂Acid-catalyzed reactions
Cyclohexylhydrazine dimethanesulfonateC₈H₂₀N₂O₄S₂Specialty chemical synthesis

The dihydrochloride form is favored for its enhanced stability and reactivity in proton-rich environments .

Regulatory and Environmental Considerations

  • Classification: EU CLP (Xi: Irritant) .

  • Disposal: Neutralize with alkali before disposal; avoid release into waterways .

  • Research Compliance: Follow OSHA guidelines (29 CFR 1910.1200) for laboratory handling .

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